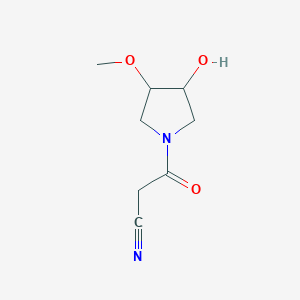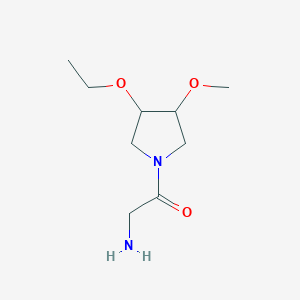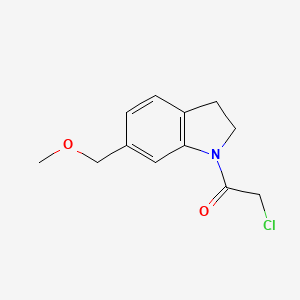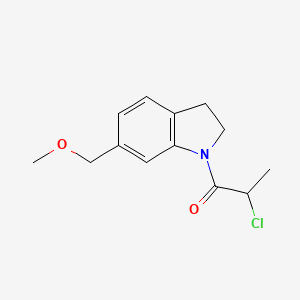
1-(5-(hydroxyméthyl)indolin-1-yl)propan-1-one, 2-amino
Vue d'ensemble
Description
Applications De Recherche Scientifique
Traitement de la maladie d’Alzheimer
Des dérivés d’indolin-2-one ont été synthétisés et testés comme inhibiteurs potentiels de l’acétylcholinestérase (AChE) . Ceci est important car les inhibiteurs de l’AChE sont utilisés en clinique pour traiter la maladie d’Alzheimer . Deux composés se sont avérés être puissants pour inhiber l’AChE avec des pourcentages d’inhibition de 51 et 50% lorsqu’ils ont été testés à la concentration de 100µM .
Activité antioxydante
Les dérivés d’indoline ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 . Cela suggère que ces composés pourraient avoir une activité antioxydante potentielle, ce qui pourrait être bénéfique dans diverses conditions de santé où le stress oxydatif joue un rôle .
Agents neuroprotecteurs pour l’accident vasculaire cérébral ischémique
Des dérivés d’indoline ont été conçus, synthétisés et évalués biologiquement en tant qu’agents neuroprotecteurs multifonctionnels pour lutter contre l’accident vasculaire cérébral ischémique . Certains composés ont significativement augmenté le taux de survie cellulaire dans les dommages neuronaux induits par la privation de glucose/oxygène et la reperfusion (OGD/R) .
Activité anti-inflammatoire
Certains dérivés d’indoline se sont avérés réduire de manière dose-dépendante la sécrétion de cytokines inflammatoires induite par le LPS, notamment le TNF-α, l’IL-6 et le NO, par les cellules BV-2 . Cela suggère une activité anti-inflammatoire potentielle.
Traitement du cancer
L’évaluation cytotoxique des composés contre trois lignées cellulaires cancéreuses humaines (SW620, cancer colorectal humain ; PC3, cancer de la prostate ; NCI-H23, cancer du poumon) a révélé que cinq composés présentaient une forte cytotoxicité . Un composé était même plus puissant que l’adriamycine, un contrôle positif . Cela suggère des applications potentielles dans le traitement du cancer.
Traitement des troubles neurologiques
Compte tenu des effets neuroprotecteurs de certains dérivés d’indoline, ils pourraient potentiellement être utilisés dans le traitement de divers troubles neurologiques . Par exemple, deux composés ont considérablement réduit le taux d’infarctus cérébral et amélioré les scores de déficit neurologique dans un modèle de rat d’occlusion de l’artère cérébrale moyenne (MCAO) .
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, may also hold potential for future research and development in the field of medicinal chemistry.
Analyse Biochimique
Biochemical Properties
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, some indole derivatives have been found to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This inhibition can result in altered neurotransmitter levels and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect the metabolism of tryptophan, an essential amino acid, by modulating the activity of enzymes involved in its degradation . This can lead to changes in the levels of metabolites such as indole-3-acetic acid, a plant hormone.
Transport and Distribution
Within cells and tissues, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been found to localize in the nucleus, where they can interact with DNA and influence gene expression.
Propriétés
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLOERWEINGWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



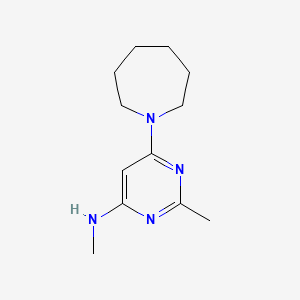

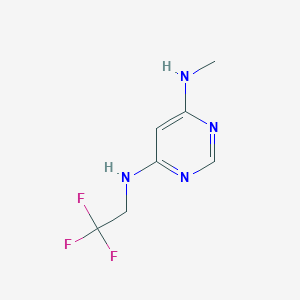
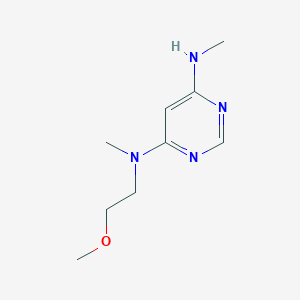
![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)



![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)
